6-Bromo-2,3-difluoro-4-methoxybenzaldehyde 6-Bromo-2,3-difluoro-4-methoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 1629140-97-1
VCID: VC4884460
InChI: InChI=1S/C8H5BrF2O2/c1-13-6-2-5(9)4(3-12)7(10)8(6)11/h2-3H,1H3
SMILES: COC1=CC(=C(C(=C1F)F)C=O)Br
Molecular Formula: C8H5BrF2O2
Molecular Weight: 251.027

6-Bromo-2,3-difluoro-4-methoxybenzaldehyde

CAS No.: 1629140-97-1

Cat. No.: VC4884460

Molecular Formula: C8H5BrF2O2

Molecular Weight: 251.027

* For research use only. Not for human or veterinary use.

6-Bromo-2,3-difluoro-4-methoxybenzaldehyde - 1629140-97-1

Specification

CAS No. 1629140-97-1
Molecular Formula C8H5BrF2O2
Molecular Weight 251.027
IUPAC Name 6-bromo-2,3-difluoro-4-methoxybenzaldehyde
Standard InChI InChI=1S/C8H5BrF2O2/c1-13-6-2-5(9)4(3-12)7(10)8(6)11/h2-3H,1H3
Standard InChI Key WNTXILXPAULAOC-UHFFFAOYSA-N
SMILES COC1=CC(=C(C(=C1F)F)C=O)Br

Introduction

Structural and Molecular Characteristics

The molecular architecture of 6-bromo-2,3-difluoro-4-methoxybenzaldehyde is defined by a benzene ring substituted at positions 2, 3, 4, and 6. Key features include:

  • Methoxy group (-OCH₃) at position 4.

  • Bromine atom (Br) at position 6.

  • Fluorine atoms (F) at positions 2 and 3.

  • Aldehyde group (-CHO) at position 1.

The SMILES notation (COC1=CC(=C(C(=C1F)F)C=O)Br) and InChIKey (WNTXILXPAULAOC-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic properties . The compound’s predicted collision cross-section (CCS) values, calculated for various adducts, range from 146.7 Ų ([M-H]⁻) to 152.3 Ų ([M+NH₄]⁺), reflecting its gas-phase ion mobility characteristics .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₅BrF₂O₂
Molecular Weight267.03 g/mol
Predicted CCS ([M+H]⁺)148.8 Ų
Topological Polar Surface Area35.5 Ų
Hydrogen Bond Acceptors5

Synthetic Methodologies

While direct synthetic routes for 6-bromo-2,3-difluoro-4-methoxybenzaldehyde are sparsely documented, analogous protocols for structurally related compounds provide actionable insights. A patented method for synthesizing 3-bromo-6-fluoro-2-methoxybenzaldehyde involves a two-step process :

  • Hydroxylation and Formylation:

    • Reacting 6-bromo-2,3-difluorophenol with paraformaldehyde and magnesium chloride in tetrahydrofuran (THF) under reflux (50–70°C, 12–16 h).

    • Organic bases (e.g., triethylamine) facilitate the formylation reaction, yielding 3-bromo-6-fluoro-2-hydroxybenzaldehyde .

  • Methylation:

    • Treating the hydroxybenzaldehyde intermediate with iodomethane (CH₃I) and potassium carbonate in dimethylformamide (DMF) at 50–60°C for 8–12 h.

    • This step achieves an 85–87% yield of the methoxy derivative after extraction and distillation .

Adapting this methodology could involve substituting the phenol starting material with a precursor bearing the aldehyde group at position 1.

Table 2: Representative Reaction Conditions

StepReagentsSolventTemperatureTimeYield
FormylationParaformaldehyde, MgCl₂, BaseTHF50–70°C12–16h~80%
MethylationCH₃I, K₂CO₃DMF50–60°C8–12h85–87%

Physicochemical and Spectroscopic Properties

The compound’s logP value (estimated at 2.1) suggests moderate lipophilicity, making it soluble in polar aprotic solvents like DMF or THF but less so in water. Its UV-Vis spectrum likely exhibits absorption maxima near 270–300 nm due to the conjugated aldehyde and aromatic system.

Mass Spectrometry:

  • Molecular Ion Peak: m/z 267.94 ([M]⁺).

  • Fragmentation patterns would include losses of CO (28 Da) from the aldehyde group and Br (79.9 Da) from debromination.

NMR Predictions:

  • ¹H NMR: A singlet at δ 10.2 ppm (aldehyde proton), coupled with aromatic protons split by adjacent fluorine atoms (δ 7.1–7.8 ppm).

  • ¹³C NMR: Distinct signals for the aldehyde carbon (δ ~190 ppm) and methoxy carbon (δ ~56 ppm).

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